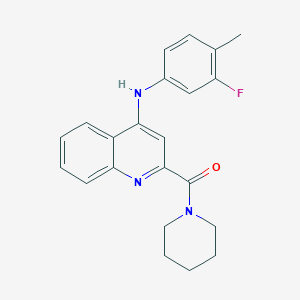

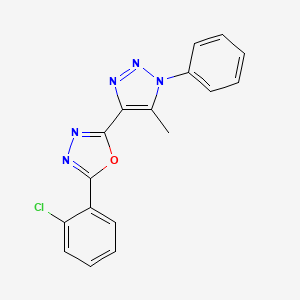

![molecular formula C17H15N5O2S B2582017 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034263-75-5](/img/structure/B2582017.png)

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of pyrano [2,3- d ]pyrimidine-2,4-dione analogues involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another example is the synthesis of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .

Molecular Structure Analysis

The molecular structure of a compound is crucial for its interactions with other molecules. For instance, the presence of a pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. For example, a mixture of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1 H-pyrano[2,3-d]pyrimidine-6-carbonitrile, p-nitroacetophenone, and 2–3 drops of triethylamine in 1,4-dioxane was heated under reflux for 5 h, then cooled and poured into ice-water, filtered off, dried, and recrystallized from 1,4-dioxane .

Scientific Research Applications

Synthesis and Biological Evaluation

A study involved the synthesis of novel pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase agents. This research demonstrates the potential of pyrimidine derivatives in developing therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Evaluation

Another research area includes the antimicrobial evaluation of new thienopyrimidine derivatives. These studies highlight the antimicrobial potential of thienopyrimidine compounds, which could offer a basis for the development of new antibiotics or antifungal agents (Bhuiyan et al., 2006).

Antianaphylactic Activity

Research on 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue revealed some compounds' antianaphylactic activity, suggesting potential for therapeutic applications in allergic reactions (Wagner et al., 1993).

Facile Synthesis for Medicinal Chemistry

A facile synthesis route for 5-Arylpyrazolo[4,3-d]pyrimidin-7-ones was developed, illustrating the importance of synthetic strategies in creating pharmacologically relevant molecules (Maruthikumar & Rao, 2003).

Substituted Aminothieno[2,3-d] Pyrimidines

Research on the synthesis of substituted aminothieno[2,3-d] pyrimidines indicates the versatility of thienopyrimidine scaffolds in medicinal chemistry, potentially leading to the discovery of new bioactive compounds (Tumkyavichius, 1995).

Mechanism of Action

properties

IUPAC Name |

1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2S/c1-21-13-5-3-2-4-11(13)14(20-21)16(23)18-7-8-22-10-19-12-6-9-25-15(12)17(22)24/h2-6,9-10H,7-8H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCIYMFPDDAUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

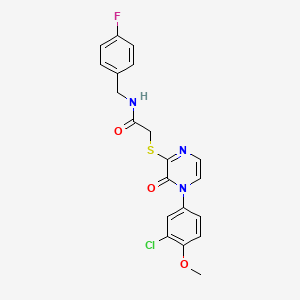

![5,6-dichloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2581937.png)

![4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2581938.png)

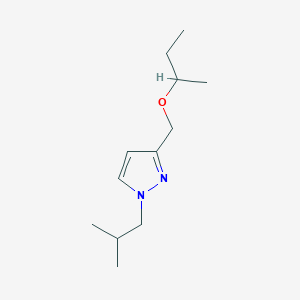

![2-{2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octan-7-yl}acetic acid](/img/structure/B2581943.png)

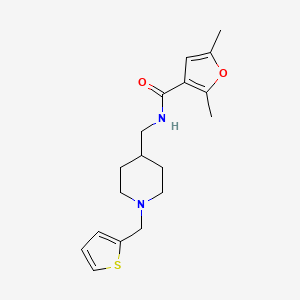

![3,8-diethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581944.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)